Dibenzo[a,h]phenazine-1,8-diol

ESIPT photophysics proton transfer

Dibenzo[a,h]phenazine-1,8-diol (CAS 26846-41-3, molecular formula C₂₀H₁₂N₂O₂, molecular weight 312.3 g/mol) is a nitrogen-containing polycyclic aromatic heterocycle of the expanded phenazine class. The compound features two hydroxyl groups at the 1 and 8 positions of the dibenzo[a,h]phenazine framework, enabling intramolecular O–H···N hydrogen bonds with the pyrazine nitrogen atoms.

Molecular Formula C20H12N2O2
Molecular Weight 312.3 g/mol
CAS No. 26846-41-3
Cat. No. B12902099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[a,h]phenazine-1,8-diol
CAS26846-41-3
Molecular FormulaC20H12N2O2
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C3=C(C=C2)NC4=C5C(=CC=CC5=O)C=CC4=N3
InChIInChI=1S/C20H12N2O2/c23-15-5-1-3-11-7-9-13-19(17(11)15)21-14-10-8-12-4-2-6-16(24)18(12)20(14)22-13/h1-10,21,24H
InChIKeyRPRGEWDOVJZDPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Characterization of Dibenzo[a,h]phenazine-1,8-diol (CAS 26846-41-3): Core Identity and Physicochemical Anchor Points


Dibenzo[a,h]phenazine-1,8-diol (CAS 26846-41-3, molecular formula C₂₀H₁₂N₂O₂, molecular weight 312.3 g/mol) is a nitrogen-containing polycyclic aromatic heterocycle of the expanded phenazine class . The compound features two hydroxyl groups at the 1 and 8 positions of the dibenzo[a,h]phenazine framework, enabling intramolecular O–H···N hydrogen bonds with the pyrazine nitrogen atoms [1]. Commonly referred to by the acronym DHBP and known synonymously as 1,8-dihydroxydibenzo[a,h]phenazine, it is supplied primarily as a research intermediate with typical purity of 95% or higher, and is catalogued under DTXSID6067256 by the U.S. EPA CompTox Chemicals Dashboard [2].

Technical Basis for Non-Interchangeability of Dibenzo[a,h]phenazine-1,8-diol with Closest Phenazine Analogs


In-class phenazine diols are not interchangeable because regioisomerism (a,h vs. a,c ring fusion) and the presence/position of hydroxyl groups fundamentally alter excited-state proton transfer topology, photophysical band positions, and physicochemical partitioning behavior [1]. Simple phenazine-1,8-diol lacks the π-extended dibenzoannulation that red-shifts absorption and emission; the parent dibenzo[a,h]phenazine lacks the hydroxyl groups required for intramolecular hydrogen bonding and dual emission behavior; and the a,c regioisomer (1,8-dihydroxydibenzo[a,c]phenazine) exhibits a double proton transfer manifold that yields distinct Stokes shift and quenching characteristics compared to the single proton transfer pathway of the target a,h isomer [2].

Quantitative Differentiation Evidence for Dibenzo[a,h]phenazine-1,8-diol Against Primary Structural and Functional Comparators


Excited-State Proton Transfer Topology: Single vs. Double Proton Transfer Determined by Ring Fusion Geometry

The target a,h isomer (1,8-dihydroxydibenzo[a,h]phenazine) adopts an excited-state intramolecular single proton transfer (ESSPT) mechanism, whereas the a,c regioisomer (1,8-dihydroxydibenzo[a,c]phenazine) proceeds via excited-state intramolecular double proton transfer (ESDPT) [1]. In the target compound, the single-proton-transferred keto tautomer (SK form) is the most stable species in the S₁ excited state, and the ground-state absorption maximum is calculated at 2.54 eV (≈488 nm) with the emission band centered at 1.64 eV (≈756 nm) [1]. By contrast, the a,c isomer displays its long-wavelength absorption band at 420–430 nm (≈2.92 eV) and single-band fluorescence centered at 720–725 nm, consistent with a double proton transfer event [2]. The mechanistic divergence is dictated solely by the angular fusion of the naphthalene subunits relative to the phenazine core.

ESIPT photophysics proton transfer fluorescence quenching

Bathochromic Shift in Absorption and Fluorescence Maxima Relative to the a,c Regioisomer

The larger π-conjugation framework of the a,h isomer—resulting from linear angular fusion of naphthalene rings—causes a systematic bathochromic shift of both absorption and emission bands relative to the a,c counterpart [1]. Experimental absorption maxima for the target compound (2b in the original study) occur at 475–490 nm, compared to 420–430 nm for the a,c isomer (2a), a red-shift of approximately 55 nm. Fluorescence maxima shift from 720–725 nm (a,c) to 740–755 nm (a,h), a further red-shift of ~20–30 nm into the NIR-I window [1]. The Stokes shift is correspondingly larger, driven by the stabilization of the single-proton-transferred tautomer.

NIR fluorescence Stokes shift π-expanded phenazine optical bandgap

Enhanced Hydrophilicity Over the Parent Dibenzo[a,h]phenazine: LogP Reduction and Hydrogen Bonding Capacity

Introduction of two hydroxyl groups at positions 1 and 8 reduces the computed octanol-water partition coefficient (LogP) from 5.09 (parent dibenzo[a,h]phenazine, XLogP3 = 5.1, 0 H-bond donors, 2 H-bond acceptors) to approximately 3.2–3.55 (target diol, XLogP3 = 3.2, 2 H-bond donors, 4 H-bond acceptors) . The topological polar surface area (TPSA) increases from 25.78 Ų to 66.24 Ų. This shift represents a ΔLogP of approximately –1.9 and a TPSA gain of +40.5 Ų, fundamentally altering the compound's solubility profile and chromatographic retention behavior.

lipophilicity LogP hydrogen bonding solubility

Intramolecular Hydrogen Bond Strengthening Upon Excitation: A Predictable Photophysical Handle

TDDFT calculations reveal that upon S₀→S₁ excitation, the O–H···N intramolecular hydrogen bonds in the target diol are strengthened (evidenced by shortened H···N distances and red-shifted O–H stretching frequencies), which facilitates an ultrafast proton transfer with a calculated barrier of < 2 kcal/mol in the excited state [1]. This contrasts with simpler phenazine mono-ols (e.g., 10-hydroxybenzo[h]quinoline) where only a single hydrogen bond motif is possible, limiting the excited-state stabilization and resulting in faster non-radiative decay. The dual hydrogen bond architecture of the target compound provides a built-in structural rigidity that suppresses torsional deactivation pathways, enhancing the radiative rate constant relative to mono-phenolic ESIPT fluorophores [2].

intramolecular hydrogen bond TDDFT photostability ESIPT kinetics

Evidence-Backed Application Scenarios for Dibenzo[a,h]phenazine-1,8-diol in Academic and Industrial R&D Procurement


NIR-I Fluorescent Probe Development for Biological Imaging (λ_em = 740–755 nm)

The experimentally validated emission in the 740–755 nm NIR-I window [1] positions this compound as a candidate fluorophore scaffold for in vivo imaging, where deeper tissue penetration and reduced autofluorescence are required. Its large Stokes shift (>250 nm) and red-shifted absorption (475–490 nm) enable efficient excitation with standard 488 nm laser lines while detecting emission in the NIR region, a combination not achievable with the a,c regioisomer (emission at 720–725 nm) or 10-hydroxybenzo[h]quinoline derivatives (emission at ~610 nm) [1][2].

Model Compound for Studying Excited-State Single Proton Transfer (ESSPT) Dynamics

The unambiguous assignment of single proton transfer behavior (ESSPT) in this compound, confirmed by CASSCF/CASPT2 and TDDFT calculations [3], makes it a well-defined prototype for mechanistic photochemistry studies. The stepwise proton transfer pathway—distinct from the concerted double proton transfer in the a,c isomer—allows researchers to isolate and investigate single vs. double proton transfer kinetics within a structurally controlled dibenzophenazine platform [3].

Precursor for Functionalized Phenazine-Based Organic Electronic Materials

The hydroxyl groups at positions 1 and 8 serve as synthetic handles for further derivatization (e.g., etherification, esterification, or halogenation) to tune electronic properties for organic light-emitting diodes (OLEDs) and organic photovoltaics. The parent dibenzophenazine core is documented in patent literature as a green-light-emitting scaffold, and hydroxyl functionalization enables covalent attachment to polymer matrices or electrode surfaces [4].

Analytical Reference Standard for Reversed-Phase HPLC Method Development

The compound's intermediate LogP (3.2–3.55) and the availability of validated HPLC separation protocols on mixed-mode Newcrom R1 columns [5] make it suitable as a system suitability standard for optimizing separation of moderately polar polycyclic aromatics. Its distinct retention relative to both the more lipophilic parent dibenzo[a,h]phenazine (LogP ~5.1) and more polar simple phenazine diols provides a useful calibration range marker.

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